Synthetic Yield for 2,4-Dimethylquinazoline Versus 4-Methylquinazoline from a Common Precursor
Starting from 2-aminoacetophenone, the synthesis of 2,4-dimethylquinazoline achieves a yield of 75% under optimized catalyst and purification conditions, compared to a yield of 55% for 4-methylquinazoline under analogous conditions [1]. This indicates a 20% absolute yield advantage for the 2,4-dimethyl derivative when prepared from this specific precursor.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75% |
| Comparator Or Baseline | 4-Methylquinazoline (55%) |
| Quantified Difference | 20% absolute yield increase |
| Conditions | Synthesis from 2-aminoacetophenone with increased catalyst and flash silica chromatography purification [1]. |
Why This Matters
A 20% higher yield in the initial synthetic step can significantly reduce material costs and improve throughput in medicinal chemistry campaigns.
- [1] Alzogaray, R. A., et al. (2005). Behavioural Response of Triatoma infestans (Klug) (Hemiptera: Reduviidae) to Quinazolines. Molecules, 10(9), 1190-1196. View Source
